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Compound of Interest

Compound Name:
5-(Piperazin-1-yl)benzofuran-2-

carboxylic acid

Cat. No.: B105340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-(Piperazin-1-yl)benzofuran-
2-carboxylic acid as a research chemical. The document details its chemical properties,

primary applications as a synthetic intermediate, and its potential as a scaffold for the

development of novel therapeutic agents. Detailed protocols for the synthesis of derivatives

and subsequent biological evaluation are provided to facilitate further research and drug

discovery efforts.

Chemical and Physical Properties
5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is a heterocyclic compound incorporating a

benzofuran core linked to a piperazine moiety. This structural arrangement makes it a valuable

building block in medicinal chemistry. Its key properties are summarized below.
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Property Value Reference

Molecular Formula C₁₃H₁₄N₂O₃ [1]

Molecular Weight 246.26 g/mol [1][2][3]

CAS Number 183288-47-3 [1]

Appearance Faint yellow solid [4]

Melting Point >209 °C (decomposes) [3]

Purity Typically ≥97% [2]

Solubility
Soluble in organic solvents

such as DMSO

Primary Application: Intermediate in Vilazodone
Synthesis
The principal documented application of 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid is as

a key intermediate in the synthesis of Vilazodone.[3][5] Vilazodone is an antidepressant that

acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A

receptor.

The synthesis of Vilazodone typically involves the conversion of 5-(Piperazin-1-yl)benzofuran-
2-carboxylic acid to its corresponding carboxamide, 5-(1-piperazinyl)benzofuran-2-

carboxamide.[4][6] This intermediate is then coupled with another key fragment, 3-(4-

chlorobutyl)-5-cyanoindole, to form the final Vilazodone molecule.[6]

Below is a diagram illustrating the synthetic pathway from the title compound to a generic

amide derivative, a crucial step towards Vilazodone.
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Synthesis of Amide Derivative
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Caption: Synthetic pathway to an amide derivative.

Application as a Scaffold for Drug Discovery
The benzofuran-piperazine scaffold is a privileged structure in medicinal chemistry, known to

interact with various biological targets. While 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid
itself is not extensively characterized for its biological activity, its derivatives have shown

significant potential, particularly as kinase inhibitors.

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is

implicated in several cancers.[7][8] Inhibition of CDK2 can lead to cell cycle arrest and is a

validated strategy in cancer therapy.

A study on 3-(piperazinylmethyl)benzofuran derivatives, structurally related to the title

compound, has demonstrated potent inhibitory activity against CDK2 and promising

antiproliferative effects against various cancer cell lines. This suggests that the 5-(piperazin-1-
yl)benzofuran-2-carboxylic acid scaffold is a promising starting point for the design of novel

CDK2 inhibitors.
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The table below summarizes the in vitro activity of some exemplary 3-

(piperazinylmethyl)benzofuran derivatives, highlighting the potential of this chemical class.

Compound CDK2 IC₅₀ (nM)
Cytotoxicity IC₅₀
(µM) vs. Panc-1

Cytotoxicity IC₅₀
(µM) vs. A-549

9h 40.91 1.71 1.71

11d 41.70 2.99 2.99

11e 46.88 >100 >100

13c 52.63 >100 >100

Staurosporine

(Control)
56.76 0.01 0.01

Data is for related 3-(piperazinylmethyl)benzofuran derivatives and is intended to be illustrative

of the potential of the scaffold.

The diagram below illustrates the role of CDK2 in the cell cycle and the mechanism of its

inhibition.
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Caption: CDK2 signaling and inhibition.

Experimental Protocols
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The following protocols provide a framework for the synthesis of derivatives from 5-(Piperazin-
1-yl)benzofuran-2-carboxylic acid and their subsequent biological evaluation.

This protocol describes a general procedure for the amide coupling of 5-(Piperazin-1-
yl)benzofuran-2-carboxylic acid with a generic amine.

Materials:

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Amine of choice (e.g., ammonium chloride for the primary amide)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or other coupling agent

DIPEA (N,N-Diisopropylethylamine)

Anhydrous DMF (N,N-Dimethylformamide)

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

In a round-bottom flask, dissolve 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid (1.0 eq)

in anhydrous DMF.

Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).
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Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated

sodium bicarbonate solution (3x) and brine (1x).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to obtain the desired amide

derivative.

This protocol is adapted for screening compounds against CDK2 using a luminescence-based

assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[9][10]

Materials:

Recombinant human CDK2/Cyclin E or CDK2/Cyclin A enzyme

Kinase substrate (e.g., Histone H1)

ATP

Kinase assay buffer (e.g., HEPES buffer with MgCl₂, DTT)

Test compound (derivative of 5-(piperazin-1-yl)benzofuran-2-carboxylic acid) dissolved in

DMSO

ADP-Glo™ Kinase Assay kit (or similar)

384-well assay plates

Plate reader capable of measuring luminescence

Procedure:

Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO

concentration should be kept below 1%.

In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no

inhibitor) and a negative control (no enzyme).
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Add the CDK2 enzyme and substrate mixture to each well.

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding ATP to each well.

Incubate for 60 minutes at 30°C.

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent. Incubate

for 40 minutes at room temperature.

Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC₅₀

value by fitting the data to a dose-response curve.

This protocol is for assessing the cytotoxic effects of synthesized derivatives on cancer cell

lines.[5][11][12][13][14]

Materials:

Cancer cell line of interest (e.g., A-549, Panc-1)

Complete cell culture medium

Test compound dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO or solubilization buffer

96-well cell culture plates

Microplate reader
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Procedure:

Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to

adhere overnight.

Prepare serial dilutions of the test compound in complete culture medium.

Remove the old medium from the wells and add the medium containing the different

concentrations of the test compound. Include a vehicle control (medium with DMSO).

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of

formazan crystals.

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value.

The workflow for screening derivatives for anticancer activity is depicted below.
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Caption: Workflow for anticancer screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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